molecular formula C11H13NO2 B13167180 6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B13167180
M. Wt: 191.23 g/mol
InChI Key: DOGYXMMDLLLFJF-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H13NO2 It is a derivative of tetrahydroquinoline, a structure commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the reduction of 6-Methylquinoline hydrochloride with nascent hydrogen, followed by neutralization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydroquinoline and quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic and research applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-3,6,8,12H,4-5H2,1H3,(H,13,14)

InChI Key

DOGYXMMDLLLFJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NCCC2C(=O)O

Origin of Product

United States

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